3-(5-Fluoropyridin-2-yl)-2-hydroxypropanoic acid
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Overview
Description
3-(5-Fluoropyridin-2-yl)-2-hydroxypropanoic acid is an organic compound that features a fluorinated pyridine ring attached to a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Baltz-Schiemann reaction, which converts 3-aminopyridine to 3-fluoropyridine . The fluoropyridine can then undergo further reactions to introduce the hydroxypropanoic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoropyridin-2-yl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted pyridines.
Scientific Research Applications
3-(5-Fluoropyridin-2-yl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(5-Fluoropyridin-2-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(5-Fluoropyridin-2-yl)-2-hydroxypropanoic acid is unique due to the presence of both a fluorinated pyridine ring and a hydroxypropanoic acid moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C8H8FNO3 |
---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
3-(5-fluoropyridin-2-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C8H8FNO3/c9-5-1-2-6(10-4-5)3-7(11)8(12)13/h1-2,4,7,11H,3H2,(H,12,13) |
InChI Key |
MGRYRVBFGVFDLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)CC(C(=O)O)O |
Origin of Product |
United States |
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